![molecular formula C15H25N3 B13460010 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine
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Overview
Description
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine is a complex organic compound with a molecular formula of C13H20N2 This compound is characterized by a piperidine ring substituted with a benzyl group and a methylamino group
Preparation Methods
The synthesis of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methylamino Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine can be compared with other similar compounds, such as:
1-Benzyl-4-piperidinemethanamine: Similar structure but lacks the methylamino group.
1-Benzyl-4-(dimethylamino)piperidine: Contains a dimethylamino group instead of a methylamino group.
1-Benzyl-4-aminomethylpiperidine: Similar structure but with an aminomethyl group instead of a methylamino group.
Biological Activity
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural components, which include a piperidine ring substituted with a benzyl and a methylamino group. The following sections provide a detailed overview of its biological activity, including antibacterial and antifungal properties, receptor interactions, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 204.32 g/mol |
CAS Number | 7006-50-0 |
IUPAC Name | 1-benzyl-N-methylpiperidin-4-amine |
Antibacterial and Antifungal Properties
Research has indicated that piperidine derivatives possess notable antibacterial and antifungal activities. A study examining various monomeric alkaloids demonstrated that certain piperidine compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The specific compound under discussion has shown promising results in in vitro assays against multiple bacterial strains, with studies indicating complete bacterial death within an 8-hour exposure period .
Receptor Interactions
Piperidine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, some compounds within this class have been characterized as selective serotonin receptor inverse agonists, which may have implications for treating mood disorders . The structural modifications of the piperidine ring can significantly influence these interactions, enhancing or diminishing biological activity.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of piperidine derivatives highlighted the compound's effectiveness against Candida albicans, alongside its activity against E. coli. The study reported MIC values indicating that the compound could inhibit fungal growth at concentrations as low as 3.125 mg/mL .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of related piperidine compounds, demonstrating their potential as acetylcholinesterase inhibitors. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
[1-benzyl-4-(methylaminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C15H25N3/c1-17-13-15(12-16)7-9-18(10-8-15)11-14-5-3-2-4-6-14/h2-6,17H,7-13,16H2,1H3 |
InChI Key |
MWRZIPDAZJTJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Origin of Product |
United States |
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